molecular formula C10H16N2 B14406657 5-(Pyridin-3-yl)pentan-1-amine CAS No. 84200-05-5

5-(Pyridin-3-yl)pentan-1-amine

Cat. No.: B14406657
CAS No.: 84200-05-5
M. Wt: 164.25 g/mol
InChI Key: OEIIEOGCBVXHSU-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)pentan-1-amine: is an organic compound that belongs to the class of amines It consists of a pyridine ring attached to a pentyl chain, which terminates in an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)pentan-1-amine can be achieved through several methods. One common approach involves the reaction of pyridine with a pentyl halide in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Another method involves the use of Grignard reagents. In this approach, a pyridine derivative is reacted with a pentyl magnesium halide to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. Catalysts and automated systems are often employed to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Pyridin-3-yl)pentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)pentan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate certain enzymes, affecting cellular processes such as signal transduction or metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-3-yl)pentan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers .

Properties

CAS No.

84200-05-5

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

5-pyridin-3-ylpentan-1-amine

InChI

InChI=1S/C10H16N2/c11-7-3-1-2-5-10-6-4-8-12-9-10/h4,6,8-9H,1-3,5,7,11H2

InChI Key

OEIIEOGCBVXHSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCCCN

Origin of Product

United States

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